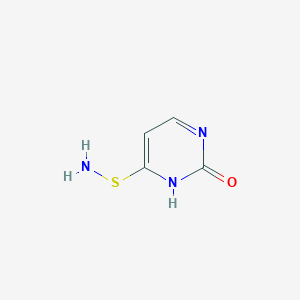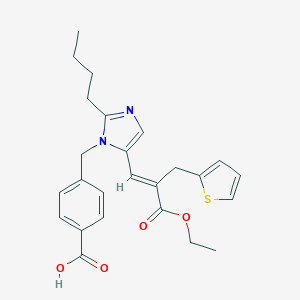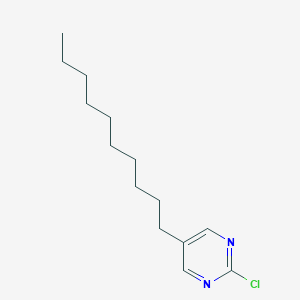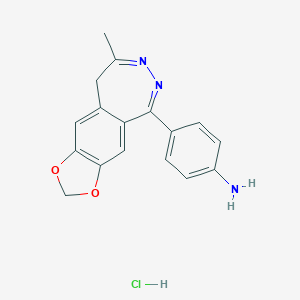
4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism Of Action
The mechanism of action of 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes in microorganisms, leading to their death. It has also been suggested that this compound may work by disrupting the cell membrane of microorganisms, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) exhibits low toxicity and does not have any significant effects on the biochemical and physiological processes in the body. However, further studies are needed to fully understand the effects of this compound on the human body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) in laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI). One of the areas of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on the human body. Finally, there is a need for the development of new applications for this compound in various fields, including medicine, materials science, and electronics.
Conclusion:
In conclusion, 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of this compound in various fields and to develop new synthesis methods that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-amino-4-methylpyrimidine with sulfur dioxide and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 2-mercapto-4-methylpyrimidine with nitric acid and nitrous acid. Both methods have been found to be efficient in producing the desired compound.
Scientific Research Applications
4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit antifungal and antibacterial activities. It has also been studied for its potential use in the treatment of cancer and other diseases. In the field of materials science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and coordination polymers. It has also been studied for its potential use in the development of sensors and other electronic devices.
properties
CAS RN |
187455-27-2 |
|---|---|
Product Name |
4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) |
Molecular Formula |
C4H5N3OS |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
6-aminosulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3OS/c5-9-3-1-2-6-4(8)7-3/h1-2H,5H2,(H,6,7,8) |
InChI Key |
XDASHRBAAFJXLL-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)N=C1)SN |
Canonical SMILES |
C1=C(NC(=O)N=C1)SN |
synonyms |
4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)


![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)




![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)



